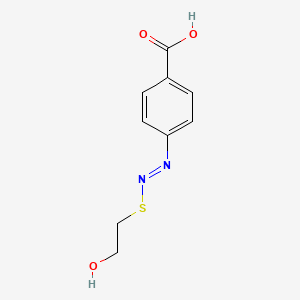
(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a diazenyl group and a hydroxyethylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with a hydroxyethylthio compound. The reaction conditions often include acidic environments to facilitate the diazotization process and subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid involves its interaction with biological molecules through its reactive functional groups. The diazenyl group can participate in redox reactions, while the hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.
類似化合物との比較
4-((2-Hydroxyethylthio)diazenyl)benzoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-((2-Mercaptoethylthio)diazenyl)benzoic acid: Contains a mercapto group instead of a hydroxyethyl group, leading to different chemical properties.
4-((2-Hydroxyethylthio)diazenyl)benzene: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness: (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid is unique due to its specific combination of functional groups and (E)-configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-(2-hydroxyethylsulfanyldiazenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-5-6-15-11-10-8-3-1-7(2-4-8)9(13)14/h1-4,12H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXSDKECFGYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365719 |
Source


|
| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331837-01-5 |
Source


|
| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301222.png)



